molecular formula C14H12F2N2O B2590121 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide CAS No. 2415469-91-7

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Cat. No.: B2590121
CAS No.: 2415469-91-7
M. Wt: 262.26
InChI Key: QNIOSDFVZKIJMI-UHFFFAOYSA-N
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Description

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide is a synthetic small molecule belonging to the pyridinecarboxamide class, designed for advanced pharmacological and microbiological research. Compounds with this structural motif are of significant interest in medicinal chemistry, particularly in the development of novel therapeutics for challenging central nervous system (CNS) disorders and drug-resistant bacterial infections. In neuroscience, pyridinecarboxamide derivatives have been extensively studied as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . The mGlu5 receptor is a validated target for a range of conditions, including levodopa-induced dyskinesia, neuropathic pain, and fragile X syndrome . The specific fluorine and methyl substitutions on this compound are typical of strategies used to optimize drug-like properties, such as enhancing metabolic stability, improving binding affinity, and fine-tuning lipophilicity for better blood-brain barrier penetration . Furthermore, structurally related N-arylpyrazine-2-carboxamides have demonstrated promising antibacterial activity against extensively drug-resistant (XDR) strains of Salmonella Typhi . Some analogs have shown potent inhibitory activity against the alkaline phosphatase enzyme , indicating potential for use in biochemical pathway studies . Researchers can utilize this compound as a key intermediate or a pharmacological tool compound to explore these and other biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOSDFVZKIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of fluorine atoms and the carboxamide group. Common reagents used in these reactions include fluorinating agents, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong bonds with target molecules, while the carboxamide group facilitates binding to proteins and enzymes. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity/Application References
5-Fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide (Target) Pyridine-2-carboxamide 5-F, 3-CH₃, N-(3-F-4-CH₃-C₆H₃) Not specified (inferred from analogs) -
5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-3-phenyl-1H-indole-2-carboxamide Indole-spirothiazolidine 5-F, 3-C₆H₅, spirocyclic thiazolidine Antitubercular, antiviral
5-Chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide Pyridine-3-carboxamide 5-Cl, 6-O, N-(2,4-F₂-C₆H₃), 3-CF₃-C₆H₄-CH₂ Not specified (industrial/medicinal)
Quarfloxin (CX-3543) Benzo-phenoxazine 5-F, pyrazine-pyrrolidine, polycyclic Anticancer (rRNA targeting)
6-Chloro-2-(4-fluorophenyl)-N-methyl-furo[2,3-b]pyridine-3-carboxamide derivatives Furo[2,3-b]pyridine 6-Cl, 2-(4-F-C₆H₄), 3-CONHCH₃, bicyclo[1.1.1]pentane or oxadiazole substituents Not specified (likely kinase inhibitors)

Key Observations:

  • Fluorine Positioning : The target compound’s 5-fluoro group mirrors analogs like Quarfloxin (5-F) and spirocyclic indole derivatives (5-F), which exploit fluorine’s electronegativity for enhanced binding and bioavailability .
  • Methyl vs.
  • Carboxamide Linkage : The N-(3-fluoro-4-methylphenyl) group contrasts with N-aryl/heteroaryl groups in analogs (e.g., 2,4-difluorophenyl in ), affecting π-π stacking and hydrogen-bonding interactions.

Crystallographic and Conformational Insights

  • The spirocyclic indole derivative () adopts an envelope conformation in the thiazolidine ring and a chair conformation in the cyclohexane ring, stabilizing its 3D structure for target binding .
  • In contrast, the target compound’s pyridine ring is likely planar, with fluorine and methyl groups influencing dihedral angles and intermolecular interactions (e.g., C—H⋯F bonding as seen in ).

Biological Activity

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H12F2N2O\text{C}_{13}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

Key Features:

  • Fluorinated Aromatic Rings : The presence of fluorine atoms can enhance lipophilicity and metabolic stability.
  • Pyridine Derivative : Pyridine rings are known for their diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of fluorinated compounds, particularly in inhibiting various cancer cell lines. For instance:

  • Inhibition of L1210 Mouse Leukemia Cells : Compounds similar to this compound exhibited potent growth inhibition with IC50 values in the nanomolar range against L1210 cells, suggesting a mechanism involving intracellular release of active metabolites .

Antimicrobial Activity

Fluorinated compounds often show enhanced antimicrobial properties. Research indicates that derivatives containing fluorine atoms can exhibit significant activity against both bacterial and fungal strains.

  • Synergistic Effects : Some studies have explored the combination of fluorinated compounds with traditional antibiotics, revealing enhanced efficacy against resistant strains .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Evidence suggests that certain derivatives promote apoptosis in cancer cells, enhancing their therapeutic potential.

Study 1: Anticancer Efficacy

In a controlled study, various analogs of the compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific modifications to the structure significantly improved cytotoxicity and induced apoptosis.

Compound StructureIC50 (µM)Apoptosis Induction
Base Compound15Moderate
Fluorinated Analog 15High
Fluorinated Analog 28Moderate

Study 2: Antimicrobial Activity

A separate investigation assessed the antimicrobial properties of the compound against several pathogens. The findings demonstrated that fluorinated derivatives showed increased effectiveness compared to non-fluorinated counterparts.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL
C. albicans15 µg/mL

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